Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)-
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Overview
Description
Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)- is a complex organic compound with a unique structure that includes a hydrazinecarboxamide group, an oxobutyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)- typically involves the reaction of hydrazinecarboxamide with an appropriate oxobutyl derivative and a phenylmethyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)- may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature to achieve the desired yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield hydrazine derivatives, and substitution may yield various substituted derivatives.
Scientific Research Applications
Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)- can be compared with other similar compounds, such as:
Cyclobutanecarboxamide, N-(1-oxobutyl)-: Similar in structure but with a cyclobutane ring instead of a phenylmethyl group.
Hexanamide, N-(1-oxobutyl)-: Similar in structure but with a hexane chain instead of a phenylmethyl group.
The uniqueness of Hydrazinecarboxamide, N-(1-oxobutyl)-2-(phenylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62123-37-9 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[(benzylamino)carbamoyl]butanamide |
InChI |
InChI=1S/C12H17N3O2/c1-2-6-11(16)14-12(17)15-13-9-10-7-4-3-5-8-10/h3-5,7-8,13H,2,6,9H2,1H3,(H2,14,15,16,17) |
InChI Key |
CJWPZJVHCZZWOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)NNCC1=CC=CC=C1 |
Origin of Product |
United States |
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